molecular formula C21H17Cl2F3N2S B2983281 2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226454-56-3

2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2983281
CAS No.: 1226454-56-3
M. Wt: 457.34
InChI Key: MTISENSCWABWKJ-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a novel compound in the imidazole class, notable for its multifunctional properties and its applications in various scientific fields. It incorporates a cyclopentylthio group, dichlorophenyl group, and a trifluoromethylphenyl group, contributing to its distinctive chemical profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Reactants: : The synthesis usually begins with readily available starting materials such as cyclopentanethiol, 3,4-dichlorophenylamine, and 3-(trifluoromethyl)benzaldehyde.

  • Step-by-Step Process

    • Formation of Intermediate Compounds: : The preparation involves creating intermediate compounds through reactions like thiol-ene click reactions or nucleophilic aromatic substitutions.

    • Cyclization: : The intermediates undergo cyclization, forming the imidazole ring under conditions such as heating in the presence of catalysts like zinc chloride or ammonium salts.

  • Reaction Conditions: : Typical conditions may include solvent systems like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), temperatures ranging from 80°C to 150°C, and inert atmosphere to prevent oxidation.

Industrial Production Methods

For industrial scale, optimization of the reaction process for better yield, cost-efficiency, and scalability is crucial. This may involve high-throughput screening of catalysts and solvents, process intensification techniques, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the thiol group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions might occur at the imidazole ring, potentially altering its biological activity.

  • Substitution: : Nucleophilic substitutions can happen at the dichlorophenyl or trifluoromethylphenyl groups, allowing for structural modifications.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halides, organometallic compounds.

Major Products Formed

The products from these reactions depend on the specific conditions but typically include sulfoxides, sulfones, reduced imidazole derivatives, and substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound's unique structural properties make it an interesting subject for studying imidazole-based reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

The compound shows promise in pharmacological applications, particularly in developing novel therapeutics targeting specific pathways implicated in diseases like cancer, inflammation, and infectious diseases.

Industry

In industrial settings, it could be used as a precursor or intermediate in the synthesis of advanced materials, agrochemicals, or specialty chemicals.

Mechanism of Action

The exact mechanism of action depends on its application but generally involves binding to specific molecular targets such as enzymes, receptors, or nucleic acids. Its diverse substituents enable multiple interaction modes, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Compared to other imidazole derivatives, 2-(cyclopentylthio)-5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole stands out due to its combined substituents, offering unique chemical properties and biological activities.

Similar Compounds

  • 1H-imidazole-2-thione derivatives: : Known for their antiviral properties.

  • 2,4,5-Triphenylimidazole derivatives: : Widely studied in photochemistry and materials science.

  • 5-(2,4-dichlorophenyl)-2-(trifluoromethyl)-1H-imidazole: : Notable for its antifungal activity.

This unique combination of structural elements renders this compound an exciting compound for further exploration in various scientific domains.

Properties

IUPAC Name

2-cyclopentylsulfanyl-5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2F3N2S/c22-17-9-8-13(10-18(17)23)19-12-27-20(29-16-6-1-2-7-16)28(19)15-5-3-4-14(11-15)21(24,25)26/h3-5,8-12,16H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTISENSCWABWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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